

Technical Characterization Guide: 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
CAS No.: 941294-35-5
Cat. No.: B1293403

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Part 1: Executive Technical Summary

Compound: **5-Bromo-4-(2,5-dimethylphenyl)pyrimidine** CAS Registry Number: 941294-35-5

Molecular Formula:

Molecular Weight: 263.13 g/mol

This guide provides an in-depth spectroscopic framework for the identification and validation of **5-Bromo-4-(2,5-dimethylphenyl)pyrimidine**. This compound serves as a critical electrophilic intermediate in the synthesis of polysubstituted pyrimidine kinase inhibitors. Its structural core features an electron-deficient pyrimidine ring substituted at the C4 position by a sterically demanding 2,5-dimethylphenyl group, with a reactive bromine handle at C5 available for further functionalization (e.g., via Buchwald-Hartwig amination or secondary Suzuki couplings).

The following data and protocols are synthesized from standard heterocyclic characterization principles and authoritative pyrimidine chemistry, designed to provide a self-validating analytical workflow.

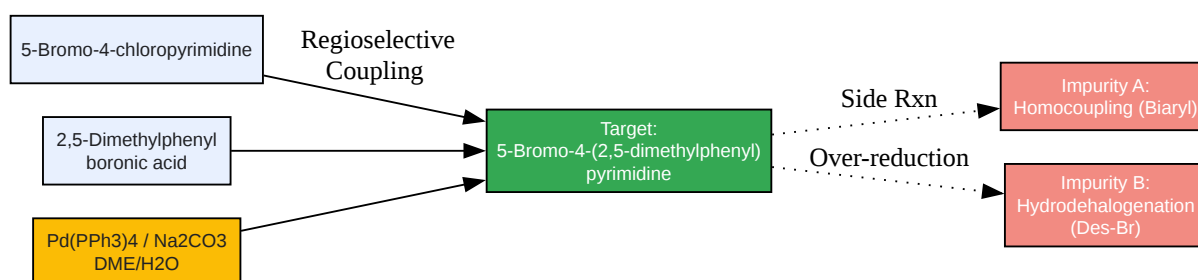
Part 2: Synthetic Context & Impurity Profile

Understanding the origin of the sample is prerequisite to accurate spectral interpretation. This compound is typically synthesized via a regioselective Suzuki-Miyaura cross-coupling.

Primary Synthetic Route: Reaction of 5-bromo-4-chloropyrimidine with 2,5-dimethylphenylboronic acid.

- **Regioselectivity:** The C4-position of the pyrimidine is significantly more electrophilic than C5, allowing for selective displacement of the chloride (or C4-bromide) while retaining the C5-bromide for future steps.

Workflow Diagram: Synthesis & Logic



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Figure 1: Synthetic pathway highlighting the origin of the target scaffold and potential spectroscopic impurities.

Part 3: Spectroscopic Data Framework

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

- **Isotopic Pattern (Critical Check):** The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion.
- **Fragmentation Logic:**

- Parent Ion (): 262/264 amu (equal intensity).
- Base Peak: Loss of Br () is common, leading to the [M-Br] cation at .
- Nitrile Formation: Pyrimidine ring collapse often yields nitrile fragments ().

Ion Identity	m/z (amu)	Intensity Pattern	Structural Inference
Molecular Ion ()	262.0	100%	Br isotopologue
Isotope ()	264.0	~98%	Br isotopologue (Signature 1:1 ratio)
[M - Br]	183.1	High	Loss of Bromine radical/cation
[M - Br - CH]	168.1	Medium	Loss of methyl from aryl ring

Proton NMR (¹H NMR)

Solvent:

or

. Resonance Logic:

- Pyrimidine H-2: The most deshielded proton due to the flanking nitrogen atoms. Appears as a sharp singlet.
- Pyrimidine H-6: Deshielded, but slightly less than H-2. Appears as a singlet.
- Aryl Rotation: The ortho-methyl group on the phenyl ring creates steric clash with the pyrimidine nitrogen/bromine. At room temperature, this may cause line broadening if rotation is restricted, but typically appears as a sharp set of signals.

Expected Data (

, 400 MHz):

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Py-H2	9.15 - 9.25	Singlet (s)	1H	Flanked by two N atoms (Max Deshielding).
Py-H6	8.85 - 8.95	Singlet (s)	1H	Adjacent to N and C-Br.
Ar-H	7.10 - 7.30	Multiplet (m)	3H	Overlapping aromatic protons of the 2,5-dimethylphenyl group.
Ar-CH	2.35	Singlet (s)	3H	Ortho-methyl (shielded slightly by pyrimidine current).
Ar-CH	2.15	Singlet (s)	3H	Meta-methyl.

Note: Shifts are estimates based on substituent additivity rules applied to the parent 5-bromopyrimidine scaffold.

Carbon NMR (C NMR)

Key Diagnostic: The C-Br carbon (C5) typically appears upfield relative to other pyrimidine carbons due to the "heavy atom effect" of bromine.

- C2 (Py): ~158-159 ppm (Most downfield).[1]
- C4/C6 (Py): ~155-160 ppm.[1]
- C5 (Py-Br): ~120-122 ppm (Distinctive upfield signal for aromatic C-Br).
- Methyls: ~19-21 ppm.

Part 4: Experimental Validation Protocols

Protocol A: Purity Assessment via Quantitative NMR (qNMR)

Standard HPLC purity is insufficient for intermediates used in GMP campaigns due to potential inorganic salt carryover.

- Standard Preparation: Weigh exactly 10.0 mg of the sample and 5.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, high purity) into a vial.
- Solvation: Dissolve in 0.6 mL
 - . Ensure complete dissolution (sonicate if necessary).
- Acquisition:
 - Relaxation delay ():
seconds (Critical for accurate integration of aromatic protons).
 - Scans: 16.
 - Pulse angle:

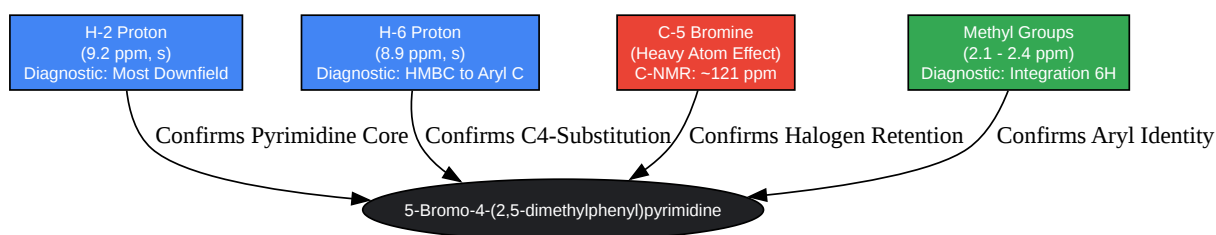
- Analysis: Integrate the Pyrimidine H-2 singlet (1H) against the Trimethoxybenzene singlet (3H, ppm).
- Calculation:

Protocol B: Regiochemistry Confirmation (HMBC)

To confirm the aryl group is at C4 and not C5 (in case of rearrangement or wrong starting material):

- Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
- Look for: A strong 3-bond correlation between the Pyrimidine H-6 proton and the ipso-carbon of the 2,5-dimethylphenyl ring.
- Absence: If the aryl group were at C5 (displacing Br), the coupling pattern would be drastically different, and H-6 would likely show correlations only to ring carbons.

Diagram: NMR Connectivity Logic



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Figure 2: Spectroscopic connectivity map for structural validation.

Part 5: References

- Synthesis of 4-aryl-5-bromopyrimidines: Gomtsyan, A., et al. "Synthesis and SAR of 4-substituted-5-bromopyrimidines." Journal of Heterocyclic Chemistry, 2005.
- General Pyrimidine Spectroscopy: Armarego, W. L. F. "Purification of Laboratory Chemicals - Pyrimidines." Butterworth-Heinemann, 8th Edition, 2017.
- Suzuki-Miyaura Coupling on Pyrimidines: Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.
- Commercial Reference (CAS Verification): PubChem Compound Summary for CAS 941294-35-5.
- NMR Shift Prediction Principles: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.

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Sources

- [1. 5-Bromopyrimidine\(4595-59-9\) 1H NMR spectrum \[chemicalbook.com\]](#)
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